
BIFENTHRIN
Vue d'ensemble
Description
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.
This compound is under investigation in clinical trial NCT01560247 (Percutaneous Recanalization in Ischemic Stroke Management in Europe Observational Registry).
Applications De Recherche Scientifique
Utilisation agricole
Le bifenthrine est un pesticide pyréthrinoïde largement utilisé sur diverses cultures agricoles . Il s'agit d'une version synthétique des pyréthrines, qui proviennent des fleurs de chrysanthème . Il a été enregistré pour la première fois aux États-Unis par l'Agence de protection de l'environnement (U.S. EPA) en 1985 .
Contrôle des nuisibles dans les maisons
En plus de son utilisation agricole, le bifenthrine est également utilisé dans les maisons pour la lutte antiparasitaire . Il est efficace contre un large éventail d'insectes et de nuisibles, offrant une solution polyvalente pour les propriétaires.
Production de kumquats
Le bifenthrine est largement utilisé dans la production de kumquats . Cependant, les résidus dans la peau et la pulpe après l'application de bifenthrine à différents stades de maturité des kumquats ont fait l'objet d'études . L'étude a mis au point une méthode simple et rapide de chromatographie liquide haute performance (CLHP) pour l'analyse quantitative des résidus de bifenthrine dans les fruits entiers, la peau de kumquat, la pulpe de kumquat et le sol .
Évaluation des risques liés à la consommation alimentaire
Le risque d'apport alimentaire chronique de bifenthrine par la consommation de kumquats a été évalué et jugé faible et dans les limites acceptables . Ceci fournit des données de référence et d'évaluation des risques pour une utilisation sûre et rationnelle des insecticides à base de bifenthrine .
Contrôle des fourmis de feu
Des recherches ont été menées pour explorer la toxicité du bifenthrine et son efficacité dans la lutte contre les fourmis de feu
Mécanisme D'action
- Unlike mammals, insects have lower body temperatures and smaller body sizes, making bifenthrin more toxic to them .
- This transient binding leads to afterpotentials and continuous firing of axons, disrupting normal neural function .
- This hyperpolarization prevents the restoration of resting potential and inhibits the generation of further action potentials .
- It affects the nervous system by altering sodium channel function, leading to paralysis and eventual death of the insect .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Bifenthrin interacts with voltage-gated sodium channels in the nervous system of insects, causing prolonged opening of these channels . This results in hyperexcitability and eventual death of the insect . This compound is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type .
Cellular Effects
Exposure to this compound can result in a dose-dependent reduction in the number of viable cells . At sub-cytotoxic concentrations, this compound increases reactive oxygen species (ROS), TNF-alpha synthesis, and prostaglandin E2 (PGE2) production . This compound also induces DNA damage and autophagy in certain cells .
Molecular Mechanism
The neurotoxicity of this compound is based on its affinity to voltage-gated sodium channels in both insects and mammals . This compound, a pyrethroid without an α-cyanogroup, can bind to the sodium channel transiently, resulting in after potentials and eventual continuous firing of axons .
Temporal Effects in Laboratory Settings
This compound exhibits a significant ability to induce DNA damage and inhibit viability in Spodoptera frugiperda (Sf9) cells . The effects of this compound on these cells were observed over time, with significant levels of autophagosomes and mitochondrial dysfunction in the cytoplasm .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study showed that a 17-month-old male King Charles cavalier experienced acute onset of generalized body tremors and facial twitching after being exposed to this compound .
Metabolic Pathways
This compound is metabolized in the liver, cleaved at the central ester bond . The metabolites, including cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), are considered relatively non-toxic .
Transport and Distribution
This compound is poorly soluble in water and often remains in soil . It has a low mobility in most soil types, indicating that its transport and distribution within cells and tissues may be limited .
Subcellular Localization
Given its mechanism of action on voltage-gated sodium channels, it is likely that this compound interacts with these channels in the cell membrane .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bifenthrin involves the esterification of 2-methyl-3-phenylpropionic acid with (2-methyl-1,3-benzodioxol-4-yl)methanol, followed by the reaction with a mixture of cis- and trans-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.", "Starting Materials": [ "2-methyl-3-phenylpropionic acid", "(2-methyl-1,3-benzodioxol-4-yl)methanol", "cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride", "trans-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride" ], "Reaction": [ "Step 1: 2-methyl-3-phenylpropionic acid is esterified with (2-methyl-1,3-benzodioxol-4-yl)methanol using a strong acid catalyst to form the corresponding methyl ester.", "Step 2: The methyl ester is then reacted with a mixture of cis- and trans-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base catalyst to form Bifenthrin.", "Step 3: The resulting mixture is purified by column chromatography to obtain pure Bifenthrin." ] } | |
Numéro CAS |
82657-04-3 |
Formule moléculaire |
C23H22ClF3O2 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
(2-methyl-3-phenylphenyl)methyl (3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20?/m1/s1 |
Clé InChI |
OMFRMAHOUUJSGP-OSRFAHOBSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Color/Form |
Light brown viscous oil Viscous liquid; crystalline or waxy solid Off-white to pale tan waxy solid |
Densité |
Density: 1.2 g/cu m at 125 °C |
Point d'éclair |
165 °C (329 °F) - closed cup 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup) 329 °F (closed cup) |
melting_point |
69 °C 156.2 °F |
| 82657-04-3 439680-76-9 |
|
Description physique |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide. Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline] Off-white to pale tan waxy solid with a very faint slightly sweet odor. |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Durée de conservation |
Stable under recommended storage conditions. It is rather stable in natural daylight and water (pH 5-9). Stable for two years at 25 °C and 50 °C /technical bifenthrin/ ... stable 21 days at pH 5-9 (21 °C). ... Stable 21 days at pH 5-9 (21 °C) |
Solubilité |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C Solubility in water: <0.1 ppb Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol |
Synonymes |
(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl)methyl Ester; Bifenthrine; Biphenate; Biphenthrin; Biphentrin; Capture; Discipline; Empower; FMC 54800; Fanfare; Kiros E |
Pression de vapeur |
0.00000018 [mmHg] 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/ 1.335x10-8 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


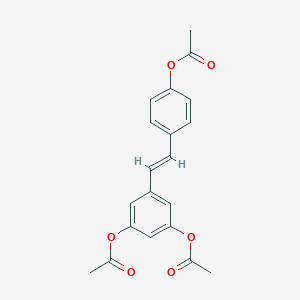

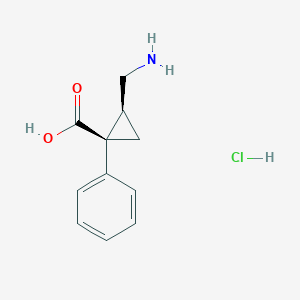
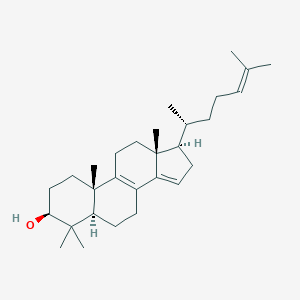
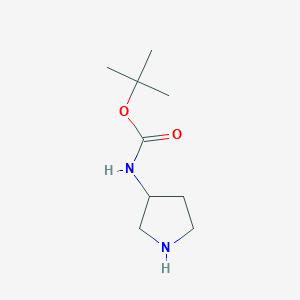
![(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B131879.png)
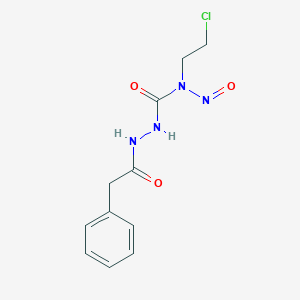
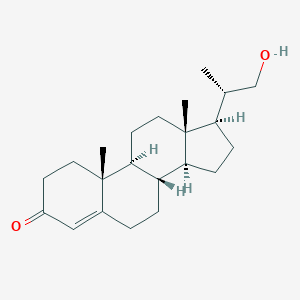
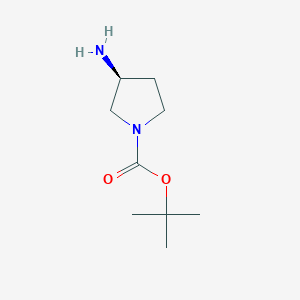
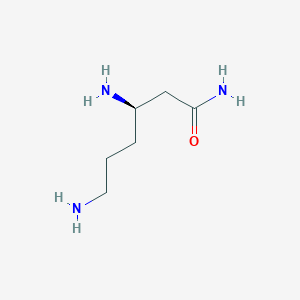

![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)
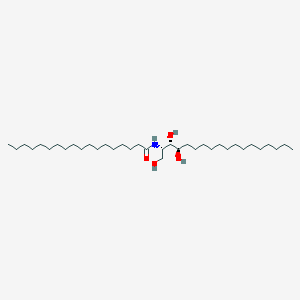
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
